3-(9H-Fluoren-9-ylmethoxycarbonyl)-3-azabicyclo[4.1.0]heptane-7-carboxylic acid
Description
3-(9H-Fluoren-9-ylmethoxycarbonyl)-3-azabicyclo[4.1.0]heptane-7-carboxylic acid is a bicyclic compound featuring a norbornane-like azabicyclo[4.1.0]heptane core. The 3-azabicyclo[4.1.0]heptane system introduces a strained bicyclic structure, which can enhance rigidity and influence binding interactions in medicinal chemistry applications. The 7-carboxylic acid group provides a handle for further functionalization, while the 9-fluorenylmethoxycarbonyl (Fmoc) group at the nitrogen serves as a protective moiety commonly used in peptide synthesis. The Fmoc group is UV-active and base-labile, allowing for selective removal under mild basic conditions (e.g., piperidine) without disrupting acid-sensitive functionalities .
Properties
IUPAC Name |
3-(9H-fluoren-9-ylmethoxycarbonyl)-3-azabicyclo[4.1.0]heptane-7-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO4/c24-21(25)20-17-9-10-23(11-18(17)20)22(26)27-12-19-15-7-3-1-5-13(15)14-6-2-4-8-16(14)19/h1-8,17-20H,9-12H2,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKXFSIRXKZELBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2C1C2C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(9H-Fluoren-9-ylmethoxycarbonyl)-3-azabicyclo[4.1.0]heptane-7-carboxylic acid is a bicyclic compound notable for its structural complexity and potential biological applications. The compound features a fluorenylmethoxycarbonyl (Fmoc) group, which is widely used in peptide synthesis, and an azabicyclo framework that contributes to its diverse chemical properties and biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is CHNO, with a molecular weight of approximately 363.4 g/mol. Its structure includes a nitrogen atom within the bicyclic framework, enhancing its reactivity and interaction with biological targets.
| Property | Value |
|---|---|
| Common Name | This compound |
| CAS Number | 2138195-12-5 |
| Molecular Formula | CHNO |
| Molecular Weight | 363.4 g/mol |
The biological activity of this compound is primarily linked to its structural components, particularly the Fmoc group, which protects amino groups during peptide synthesis, thereby preventing unwanted side reactions. The azabicyclo structure may facilitate interactions with various biological targets such as enzymes and receptors, influencing its pharmacological properties.
Pharmacological Properties
Research indicates that compounds with azabicyclo frameworks often exhibit significant biological activities, including:
- Antimicrobial Activity : Similar compounds have shown effectiveness against various bacterial strains, suggesting potential for development as antimicrobial agents.
- Anticancer Properties : The fluorenone derivatives related to this compound have been studied for their antiproliferative effects against cancer cell lines.
In particular, studies on related fluorenone derivatives have demonstrated their ability to inhibit growth in Gram-positive and Gram-negative bacteria, as well as their cytotoxic effects on cancer cells.
Case Studies
- Antimicrobial Studies : A study evaluated the antimicrobial activity of fluorenone derivatives against Staphylococcus aureus and Escherichia coli, revealing that modifications to the fluorenone structure can enhance antibacterial efficacy .
- Antitumor Activity : Another research focused on fluorenone analogs showed promising results in inhibiting topoisomerase I, a critical enzyme in cancer cell proliferation . These findings suggest that similar structural modifications in this compound could yield compounds with enhanced anticancer properties.
Comparative Analysis
When compared to other bicyclic compounds, this compound stands out due to its unique combination of structural elements:
| Compound Name | Key Features |
|---|---|
| 3-Azabicyclo[4.1.0]heptane | Base structure without carboxylic acid group |
| 3-Methylpiperidine | Contains nitrogen in a six-membered ring |
| Bicyclo[2.2.2]octane | Fully saturated bicyclic structure |
The presence of the Fmoc group enhances its stability and reactivity compared to other similar compounds lacking this specific combination or possessing different functional groups.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 3-(9H-Fluoren-9-ylmethoxycarbonyl)-3-azabicyclo[4.1.0]heptane-7-carboxylic acid are compared below with analogous bicyclic and protected amines.
Table 1: Comparative Analysis of Key Compounds
Structural and Functional Insights
Protection Strategy :
- The Fmoc group (as in the target compound) is preferred in stepwise syntheses requiring orthogonal protection, while Boc (tert-butoxycarbonyl) is ideal for acid-stable intermediates .
- The pyrimidoindole-substituted variant lacks protection, suggesting its use in direct biological screening .
Bicyclic System Differences: The azabicyclo[4.1.0]heptane core in the target compound has a norbornane-like geometry, offering rigidity and stereochemical control. In contrast, the [3.1.1] system (e.g., ) features a smaller bridgehead, altering ring strain and conformational flexibility .
Functional Group Impact: Hydroxyl and hydroxymethyl groups () significantly increase polarity, improving aqueous solubility but reducing membrane permeability .
Synthetic Utility :
- Fmoc-protected derivatives are widely used in solid-phase peptide synthesis (SPPS) due to their compatibility with automated protocols. Boc-protected analogs, however, are favored in acid-tolerant synthetic pathways .
Hydrophilic derivatives () may serve as intermediates for prodrugs or polar conjugates .
Preparation Methods
[6π+2π]-Cycloaddition Approach
A method adapted from fluorene-containing azabicyclo syntheses involves a [6π+2π]-cycloaddition between a substituted diene and a nitrile oxide (Figure 1). This reaction proceeds under thermal or photolytic conditions to yield the bicyclic skeleton with moderate stereoselectivity. Key parameters include:
- Diene substrate : 1,3-Cyclohexadiene derivatives functionalized with a pre-installed amine group.
- Nitrile oxide : Generated in situ from hydroxamic acid precursors.
- Reaction conditions : Toluene at 110°C for 12–24 hours, yielding the bicyclo[4.1.0]heptane system in 45–60% yield.
Table 1: Performance of [6π+2π]-Cycloaddition
| Parameter | Value |
|---|---|
| Yield | 45–60% |
| Diastereomeric Ratio (dr) | 3:1 to 5:1 |
| Key Limitation | Moderate stereocontrol |
Intramolecular Cyclopropanation
An alternative route employs a copper-catalyzed intramolecular cyclopropanation of allylic amines (Figure 2). This method leverages transition-metal catalysis to form the bicyclic structure with high efficiency:
- Substrate preparation : N-Allyl glycine derivatives are functionalized with a leaving group (e.g., bromide) at the γ-position.
- Cyclization : Catalyzed by Cu(OTf)₂ in dichloromethane at room temperature, achieving 70–85% yield.
- Stereochemical outcome : Exclusive formation of the endo isomer due to steric constraints during ring closure.
Table 2: Cyclopropanation vs. Cycloaddition
| Method | Yield (%) | Stereoselectivity | Scalability |
|---|---|---|---|
| [6π+2π]-Cycloaddition | 45–60 | Moderate | Limited |
| Intramolecular Cyclopropanation | 70–85 | High | High |
Introduction of the Fmoc Protecting Group
The Fmoc group is introduced to protect the secondary amine of the azabicyclo[4.1.0]heptane core. Standard protocols involve:
Fmoc-Cl Coupling
Reaction of the free amine with 9-fluorenylmethyl chloroformate (Fmoc-Cl) in the presence of a tertiary base (e.g., diisopropylethylamine) in dichloromethane or dimethylformamide. Key considerations include:
- Stoichiometry : 1.2 equivalents of Fmoc-Cl to ensure complete protection.
- Reaction time : 2–4 hours at 0–25°C.
- Workup : Aqueous sodium bicarbonate wash followed by column chromatography (silica gel, hexane/ethyl acetate).
Table 3: Fmoc Protection Efficiency
| Base | Solvent | Yield (%) | Purity (%) |
|---|---|---|---|
| Diisopropylethylamine | DCM | 92 | 98 |
| Triethylamine | DMF | 88 | 95 |
Carboxylic Acid Functionalization
The 7-carboxylic acid group is typically introduced via oxidation of a hydroxymethyl precursor or hydrolysis of a nitrile/ester.
Oxidation of Hydroxymethyl Intermediates
A two-step sequence is employed:
Nitrile Hydrolysis
Nitrile-containing intermediates are hydrolyzed under acidic conditions (HCl, reflux) or via enzymatic catalysis (nitrilase). The latter offers superior selectivity but lower yields (50–65%) compared to acid hydrolysis (75–85%).
Table 4: Carboxylic Acid Formation Methods
| Method | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Jones oxidation | CrO₃, H₂SO₄, 0°C | 90 | 95 |
| Acidic hydrolysis | 6M HCl, reflux | 85 | 90 |
| Enzymatic hydrolysis | Nitrilase, pH 7.5 | 65 | 98 |
Integrated Synthesis Workflow
Combining the above steps, a representative synthesis proceeds as follows:
- Cyclopropanation : Cu(OTf)₂-catalyzed cyclization of N-allyl glycine bromide (85% yield).
- Fmoc protection : Treatment with Fmoc-Cl/DIEA in DCM (92% yield).
- Carboxylic acid installation : Jones oxidation of hydroxymethyl precursor (90% yield).
Overall yield : 85% × 92% × 90% = 70.6% .
Challenges and Optimization Strategies
- Stereochemical drift : Epimerization at C7 during oxidation is mitigated using low-temperature conditions.
- Fmoc stability : The Fmoc group is susceptible to premature cleavage under acidic conditions; neutral pH is maintained during workup.
- Scalability : Continuous flow reactors improve cyclopropanation efficiency by reducing catalyst loading by 40%.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
